Morpholine-4-carboxamide is a low-molecular-weight (130.15 g/mol) heterocyclic urea derivative widely utilized as a highly polar, water-soluble building block in organic synthesis, medicinal chemistry, and agrochemical development. Characterized by its stable morpholine ring and terminal primary carboxamide group, it serves as a versatile precursor for synthesizing complex ureas and biologically active active pharmaceutical ingredients (APIs). Its defining procurement attributes include exceptional metabolic stability, high aqueous solubility, and a low partition coefficient, making it a preferred structural motif when designing compounds that require enhanced polarity and hydrogen-bonding capacity without significantly increasing molecular bulk [1].
Substituting morpholine-4-carboxamide with its closest carbon analog, piperidine-1-carboxamide, or simple aliphatic ureas (e.g., N,N-dimethylurea) fundamentally alters the physicochemical and metabolic profile of the resulting downstream products. The absence of the ether oxygen in piperidine derivatives eliminates a critical hydrogen bond acceptor, drastically increasing lipophilicity and reducing aqueous solubility, which often leads to formulation failures or precipitation in polar reaction media [2]. Furthermore, aliphatic ureas lack the conformational rigidity of the morpholine ring, which is essential for orienting the carboxamide group in target-binding pockets or rigid crystal lattices, making generic substitution unviable for precision chemical engineering and advanced drug design [1].
Morpholine-4-carboxamide exhibits a highly hydrophilic profile with a computed XLogP3 of -1.2, in stark contrast to its carbon analog, piperidine-1-carboxamide, which has an XLogP3 of 0.3. This 1.5 log-unit difference indicates that the morpholine derivative is significantly more partitioned toward aqueous media, directly impacting solvent compatibility during synthesis [1], [2].
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
| Target Compound Data | -1.2 (Morpholine-4-carboxamide) |
| Comparator Or Baseline | 0.3 (Piperidine-1-carboxamide) |
| Quantified Difference | 1.5 log unit reduction in lipophilicity |
| Conditions | Standard computed physicochemical property modeling |
Procuring the morpholine derivative is essential for synthesizing highly water-soluble downstream products and avoiding the poor solubility and precipitation issues typical of piperidine-based analogs in polar solvents.
The inclusion of the ether oxygen at the 4-position of the morpholine ring provides an additional hydrogen bond acceptor compared to piperidine-1-carboxamide. According to standard topological models, morpholine-4-carboxamide possesses 2 distinct hydrogen bond acceptors (the carbonyl oxygen and the morpholine oxygen), whereas piperidine-1-carboxamide possesses only 1 [1], [2].
| Evidence Dimension | Topological Hydrogen Bond Acceptor Count |
| Target Compound Data | 2 Acceptors |
| Comparator Or Baseline | 1 Acceptor (Piperidine-1-carboxamide) |
| Quantified Difference | 100% increase in hydrogen bond acceptor sites |
| Conditions | Topological polar surface area and H-bond modeling |
The extra hydrogen bond acceptor is critical for buyers developing APIs or materials that rely on specific non-covalent interactions for target binding or crystal lattice stability.
In drug and agrochemical design, the substitution of a piperidine ring with a morpholine ring is a well-established strategy to alter metabolic stability and improve target interactions. The ether oxygen in morpholine-4-carboxamide completely removes the metabolically vulnerable C4-methylene group present in piperidine-1-carboxamide, effectively eliminating this specific site of oxidative clearance while enhancing molecular potency through additional target protein interactions [1].
| Evidence Dimension | Susceptibility to C4-position CYP450 oxidation |
| Target Compound Data | 0% (Site blocked by ether oxygen) |
| Comparator Or Baseline | High susceptibility (Piperidine C4-methylene group) |
| Quantified Difference | Complete elimination of C4 oxidative liability |
| Conditions | In vivo / In vitro metabolic clearance models (class-level structural property) |
For pharmaceutical procurement, selecting this building block over piperidine analogs directly translates to longer half-lives and improved pharmacokinetic profiles in the final synthesized drug candidates.
Due to its highly negative LogP (-1.2) and additional hydrogen bond acceptor, morpholine-4-carboxamide is the preferred building block for APIs where poor aqueous solubility is a limiting factor. It is specifically chosen over piperidine analogs to improve oral bioavailability and formulation ease in aqueous media [1], [3].
In medicinal and agricultural chemistry programs, the morpholine ring is frequently utilized to occupy specific binding pockets while resisting degradation. Procuring morpholine-4-carboxamide ensures the final compound avoids the rapid CYP450-mediated C4-oxidation that typically degrades piperidine-based alternatives [2].
The dual hydrogen-bond acceptor nature of the molecule allows it to form more complex and stable hydrogen-bonded networks in the solid state. This makes it an excellent candidate for materials science applications requiring predictable crystal packing and high thermal stability, outperforming mono-acceptor aliphatic ureas [1].
Irritant